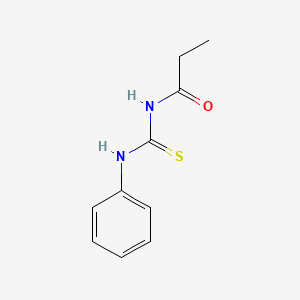

N-(phenylcarbamothioyl)propanamide

説明

N-(phenylcarbamothioyl)propanamide (IUPAC name: 3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamothioyl)amino]propanamide) is a thiourea-functionalized propanamide derivative. It is synthesized via condensation of β-alanine hydrazide with phenylisothiocyanate, yielding a compound characterized by a propanamide backbone, a 5-chloropyridinyl group, and a phenylcarbamothioyl substituent . This structure confers unique redox and biological properties, such as antioxidative and reducing power, as demonstrated in pharmacological screenings .

特性

IUPAC Name |

N-(phenylcarbamothioyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-2-9(13)12-10(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAVXYKSSAVAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933232 | |

| Record name | N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14786-04-0 | |

| Record name | NSC131950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Phenylimino)(sulfanyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(phenylcarbamothioyl)propanamide typically involves the reaction of phenyl isothiocyanate with propanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{NCS} + \text{CH}_3\text{CH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCSNHCH}_2\text{CH}_3 ]

Industrial Production Methods

In an industrial setting, the production of N-(phenylcarbamothioyl)propanamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

N-(phenylcarbamothioyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an antibacterial and antifungal agent.

Industry: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

作用機序

The mechanism by which N-(phenylcarbamothioyl)propanamide exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the enzyme enoyl-acyl carrier protein reductase, which is crucial for bacterial fatty acid biosynthesis . In cancer cells, the compound may induce apoptosis by interacting with cellular pathways that regulate cell death.

類似化合物との比較

Thiourea vs. Urea Analogues

- N-(phenylcarbamothioyl)propanamide (Compound 5) vs. N-(phenylcarbamoyl)propanamide (Compound 4) :

The substitution of the thiourea (-N-C(S)-NH-) group in Compound 5 with a urea (-N-C(O)-NH-) group in Compound 4 significantly alters redox behavior. Compound 5 exhibits superior reducing power (EC₅₀: 0.12 mM) compared to Compound 4 (EC₅₀: 0.18 mM), attributed to sulfur's electron-donating capacity. However, Compound 4 shows stronger free radical scavenging activity (IC₅₀: 0.09 mM vs. 0.15 mM for Compound 5) due to the urea group's hydrogen-bonding efficiency .

| Property | N-(phenylcarbamothioyl)propanamide | N-(phenylcarbamoyl)propanamide |

|---|---|---|

| Reducing Power (EC₅₀) | 0.12 mM | 0.18 mM |

| Radical Scavenging (IC₅₀) | 0.15 mM | 0.09 mM |

| Bioactivity | Moderate antibacterial activity | Limited antibacterial activity |

Substituent Variations: Aryl vs. Alkyl Groups

- N-(phenylcarbamothioyl)propanamide vs. N-(methylcarbamothioyl)propanamide (Compound 3) :

Replacing the phenyl group with a methyl group in the carbamothioyl moiety reduces aromatic interactions. Compound 3 demonstrates weaker reducing power (EC₅₀: 0.25 mM) but enhanced radical scavenging (IC₅₀: 0.08 mM), highlighting the phenyl group's role in stabilizing charge-transfer complexes .

Heterocyclic Propanamide Derivatives

- The methoxy group increases lipophilicity (LogP: 3.2 vs. 2.8 for N-(phenylcarbamothioyl)propanamide), influencing bioavailability .

- N-(5,6-methylenedioxybenzothiazole-2-yl)propanamide derivatives :

Methylenedioxy groups on the benzothiazole ring improve electron density, enhancing antimicrobial activity (MIC: 8 µg/mL against E. coli) compared to the parent compound (MIC: 32 µg/mL) .

Pharmacological vs. Opioid Propanamides

- Fentanyl Analogues (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) :

Fentanyl derivatives feature a piperidinyl-phenylethyl substituent, enabling µ-opioid receptor binding (Ki: 0.2 nM). In contrast, N-(phenylcarbamothioyl)propanamide lacks opioid activity but exhibits antioxidative properties (EC₅₀: 0.12 mM) .

| Feature | N-(phenylcarbamothioyl)propanamide | Fentanyl Analogues |

|---|---|---|

| Target Receptor | N/A (Antioxidant) | µ-opioid receptor (Ki: 0.2 nM) |

| Toxicity | Low (LD₅₀ > 500 mg/kg) | High (LD₅₀: 2 mg/kg) |

| Application | Potential herbicide/antioxidant | Analgesic/anesthetic |

Melting Points and Stability

- N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide : Melting point 168–170°C, indicating higher crystallinity than N-(phenylcarbamothioyl)propanamide (mp: 145–147°C) due to nitro group polarity .

- N-acetyl Norfentanyl: Stable at -20°C for ≥5 years, whereas thiourea derivatives may degrade faster under oxidative conditions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。